N-hexadecyl-3-oxobutanamide
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Overview
Description
N-hexadecyl-3-oxobutanamide is an organic compound with the molecular formula C20H39NO2. It is a derivative of butanamide, featuring a long hexadecyl chain and a 3-oxo functional group. This compound is of interest due to its amphiphilic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexadecyl-3-oxobutanamide can be synthesized through the condensation of ethyl acetoacetate with cetylamine in boiling p-xylene . The reaction involves the formation of an amide bond between the acetoacetate and the amine, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-hexadecyl-3-oxobutanamide undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the hexadecyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at reflux temperature is commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Substituted naphthalene, naphtho[2,1-b]furan, and lactam derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-hexadecyl-3-oxobutanamide has several applications in scientific research:
Biology: Its amphiphilic nature makes it useful in the study of lipid bilayers and membrane dynamics.
Industry: Used in the formulation of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of N-hexadecyl-3-oxobutanamide involves its interaction with lipid bilayers due to its amphiphilic properties. The long hexadecyl chain allows it to embed within lipid membranes, while the 3-oxo group can participate in hydrogen bonding and other interactions. These properties make it effective in altering membrane dynamics and permeability.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-3-oxobutanamide: Similar structure but with a phenyl group instead of a hexadecyl chain.
N-hexadecyl-8-hydroxy-2-quinolinecarboxamide: Another amphiphilic compound with a different functional group.
Uniqueness
N-hexadecyl-3-oxobutanamide is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid membranes and surfactant formulations.
Properties
CAS No. |
21073-96-1 |
---|---|
Molecular Formula |
C20H39NO2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-hexadecyl-3-oxobutanamide |
InChI |
InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20(23)18-19(2)22/h3-18H2,1-2H3,(H,21,23) |
InChI Key |
NDSQLYUWCXRSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CC(=O)C |
Origin of Product |
United States |
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